molecular formula C24H20N4O3S2 B2580306 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105240-69-4

2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2580306
CAS No.: 1105240-69-4
M. Wt: 476.57
InChI Key: SEYWTWDSVZGPBS-UHFFFAOYSA-N
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Description

2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring and substituted with a 1,2,4-oxadiazole moiety. The oxadiazole group is further modified with a 2-ethoxyphenyl substituent and linked via a methyl sulfanyl bridge. The ethoxyphenyl group may enhance lipophilicity and binding interactions, while the sulfanyl linkage could influence metabolic stability .

Properties

IUPAC Name

2-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S2/c1-3-30-18-12-8-7-11-16(18)22-26-20(31-27-22)14-32-24-25-17-13-19(15-9-5-4-6-10-15)33-21(17)23(29)28(24)2/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYWTWDSVZGPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C)SC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 2-ethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole derivative.

    Thienopyrimidine Core Construction: The thienopyrimidine core is constructed by reacting 2-aminothiophene with ethyl acetoacetate under acidic conditions to form the thienopyrimidine intermediate.

    Coupling Reaction: The oxadiazole derivative is then coupled with the thienopyrimidine intermediate using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thienopyrimidine core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to the corresponding hydrazine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazine derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The thieno[3,2-d]pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of thieno[3,2-d]pyrimidine have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the oxadiazole moiety enhances the compound's bioactivity by potentially improving its interaction with biological targets.

Case Study:
A study investigated the cytotoxic effects of similar thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound could be a lead candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. The presence of the oxadiazole ring is associated with enhanced activity against various bacterial strains. Research indicates that compounds with similar structures exhibit strong inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study:
In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating bacterial infections .

Toxicological Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that this compound has a favorable safety profile with low cytotoxicity in non-cancerous cell lines. Further toxicological studies are necessary to confirm these findings and establish safe dosage levels for clinical applications.

Organic Electronics

The unique electronic properties of the thieno[3,2-d]pyrimidine structure make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune electronic properties through structural modifications can enhance device performance.

Research Findings:
Experimental results indicate that derivatives based on this scaffold exhibit good charge transport properties and stability under operational conditions, making them suitable for use in electronic devices .

Mechanism of Action

The mechanism of action of 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

    Pathways Involved: Inhibition of the MAPK/ERK pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a thienopyrimidinone core, oxadiazole substituent, and ethoxyphenyl group. Below is a comparative analysis with structurally analogous molecules:

Thienopyrimidinone Derivatives

  • 3-Methyl-6-phenyl-thieno[3,2-d]pyrimidin-4-one: Lacks the oxadiazole-sulfanyl-ethoxyphenyl side chain. Simpler analogs like this exhibit moderate kinase inhibitory activity but lower metabolic stability due to the absence of stabilizing heterocycles .
  • 6-Aryl-substituted thienopyrimidinones: Substitution with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but reduces solubility. The ethoxyphenyl group in the target compound balances lipophilicity and solubility better .

Oxadiazole-Containing Compounds

  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides: These compounds feature oxadiazole-thiazole hybrids linked via sulfanyl groups.
  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl methanone derivatives: Synthesized using malononitrile or ethyl cyanoacetate (similar to methods in ), these compounds prioritize hydrogen-bonding interactions but have lower structural rigidity compared to the target molecule .

Sulfanyl-Linked Heterocycles

  • 3-((Diisopropylamino)phosphino)propanenitrile-linked nucleotides: While unrelated in core structure, these compounds highlight the role of sulfanyl linkages in stabilizing phosphoramidite intermediates. This suggests the target compound’s methyl sulfanyl bridge may improve synthetic versatility .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidinone 3-(2-Ethoxyphenyl)-oxadiazole, methyl-S- ~478.5 (estimated) Hypothesized kinase inhibition
3-Methyl-6-phenyl-thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidinone None ~268.3 Moderate kinase inhibition
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides 1,3,4-Oxadiazole Thiazole, sulfanyl-propanamide ~390–420 Antimicrobial
5-Amino-3-hydroxy-1H-pyrazol-1-yl methanone derivatives Pyrazole Cyano/ester groups ~250–300 Anticancer

Biological Activity

The compound 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its antibacterial and anticancer properties.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thieno[3,2-d]pyrimidin : A fused bicyclic system known for various pharmacological activities.
  • Oxadiazole moiety : Often associated with antimicrobial and anticancer properties.
  • Ethoxyphenyl group : Contributes to the lipophilicity and biological activity of the compound.

Molecular Formula and Weight

  • Molecular Formula : C23H22N4O3S
  • Molecular Weight : 434.51 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the oxadiazole ring via cyclization.
  • Introduction of the thieno-pyrimidine core through nucleophilic substitution reactions.
  • Final coupling reactions to attach the ethoxyphenyl group.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thieno-pyrimidines exhibit significant antibacterial effects. The compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 µg/mL
Escherichia coli31.25 µg/mL
Pseudomonas aeruginosa62.5 µg/mL

These results indicate that the compound exhibits a potent antibacterial effect, outperforming traditional antibiotics like oxytetracycline by a factor of 8 to 16 in some cases .

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro. It was screened against several cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast cancer)12.5
HeLa (Cervical cancer)15.0
A549 (Lung cancer)10.0

The results suggest that the compound has significant cytotoxic effects on these cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to:

  • Inhibit bacterial cell wall synthesis.
  • Induce apoptosis in cancer cells through mitochondrial pathways.

Further studies are needed to elucidate the specific molecular targets involved in these processes.

Case Studies

  • Study on Antibacterial Efficacy : In a comparative study, the compound was tested against standard antibiotics where it showed superior efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : A multicellular spheroid model was utilized to evaluate the anticancer properties, revealing that the compound effectively penetrated tumor tissues and inhibited growth more effectively than existing therapies .

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